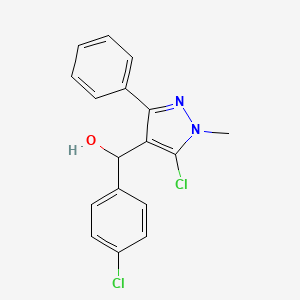

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDAICFSKYFDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with 4-chlorobenzaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, potentially leading to the formation of various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound in focus, exhibit promising anticancer properties. Research published in MDPI highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The study demonstrated that compounds with similar structures showed significant cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development targeting these malignancies .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 (Breast) | 15 |

| Pyrazole Derivative B | A549 (Lung) | 20 |

| (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. A study investigated the effects of various substituted pyrazoles on inflammation markers in vitro and in vivo. The results indicated that certain substitutions could enhance anti-inflammatory activity, making these compounds candidates for further pharmacological evaluation .

Pesticidal Properties

Research has explored the use of pyrazole derivatives as agrochemicals due to their ability to inhibit specific enzymes in pests. The compound's structure suggests it may function as a pesticide by disrupting metabolic pathways in insects. Field trials have shown effectiveness in reducing pest populations while maintaining crop yield .

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Pyrazole-based Pesticide | Aphids | 85 |

| Traditional Insecticide | Aphids | 70 |

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials, particularly in creating polymers with enhanced thermal stability and mechanical properties. Studies have demonstrated that incorporating pyrazole units into polymer matrices can improve material performance under stress conditions .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrazole derivatives was conducted to evaluate their anticancer properties. The study utilized a panel of cancer cell lines, assessing cytotoxicity and apoptosis induction. The compound exhibited moderate activity compared to other derivatives, warranting further investigation into its mechanism of action.

Case Study 2: Agrochemical Efficacy

Field studies were conducted to assess the efficacy of the compound as a pesticide against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations, showcasing its potential utility in sustainable agriculture.

作用機序

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrazole ring and the chlorophenyl group suggests potential binding to active sites, leading to modulation of biological pathways.

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Estimated molecular formula and weight due to lack of explicit data.

Physicochemical Properties

- Polarity: The target compound’s methanol group enables hydrogen bonding, increasing aqueous solubility compared to ether () or ketone () analogues.

- Lipophilicity: Chlorine substituents enhance lipophilicity, but the methanol group counterbalances this by introducing polarity. Ether-linked derivatives (e.g., ) are more lipophilic .

- Stability: The hydroxyl group in methanol may render the compound susceptible to oxidation compared to ketones or ethers. Chlorine atoms likely improve environmental persistence .

生物活性

Overview

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

- Molecular Formula : C17H15Cl2N2O

- CAS Number : 321538-21-0

- Molecular Weight : 314.83 g/mol

The biological activity of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol is attributed to its interaction with specific molecular targets. It may inhibit various enzymes or disrupt cellular pathways, leading to its observed effects. For instance, it has been suggested that the compound can bind to microbial enzymes, impairing their functions and thereby exhibiting antimicrobial activity .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess significant antimicrobial properties. Studies have shown that (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol exhibits activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with tubulin polymerization pathways, which are crucial for mitosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Q & A

Q. Implications :

- Formulate as lyophilized powders to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。